molecular formula C6H6O4 B8269738 1,2,3,4-Benzenetetrol CAS No. 642-96-6

1,2,3,4-Benzenetetrol

Cat. No.: B8269738
CAS No.: 642-96-6
M. Wt: 142.11 g/mol
InChI Key: VERMEZLHWFHDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Benzenetetrol (C₆H₆(OH)₄) is a polyhydroxybenzene derivative with hydroxyl groups positioned at the 1, 2, 3, and 4 carbons of the benzene ring. Instead, the available data focus on its structural isomers, such as 1,2,4,5-Benzenetetrol and 1,2,3,5-Benzenetetrol, which are better characterized and widely used in applications ranging from coordination polymers to enzymatic reactions .

Properties

CAS No.

642-96-6

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

benzene-1,2,3,4-tetrol

InChI

InChI=1S/C6H6O4/c7-3-1-2-4(8)6(10)5(3)9/h1-2,7-10H

InChI Key

VERMEZLHWFHDLK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1O)O)O)O

Canonical SMILES

C1=CC(=C(C(=C1O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on 1,2,4,5-Benzenetetrol and 1,2,3,5-Benzenetetrol , as these isomers are discussed in the provided evidence.

Structural Differences and Crystallography

Property 1,2,4,5-Benzenetetrol 1,2,3,5-Benzenetetrol
Hydroxyl Positions 1, 2, 4, 5 positions (para and ortho arrangement) 1, 2, 3, 5 positions (asymmetric meta/ortho arrangement)
Crystal System Tri-clinic (P1 space group) with four independent molecules per asymmetric unit Not reported in evidence
Hydrogen Bonding Extensive network with two types: single-OH and double-OH interactions between molecules Likely distinct due to asymmetric hydroxyl distribution
π-π Stacking Vertical distances: 3.45–3.57 Å; center-to-center: 3.75 Å Not characterized in evidence

Key Insight : The symmetry of 1,2,4,5-Benzenetetrol facilitates ordered π-π stacking and hydrogen-bonded networks, critical for forming stable supramolecular structures . In contrast, the asymmetric hydroxyl arrangement of 1,2,3,5-Benzenetetrol may hinder such ordered packing.

Stability and Functional Behavior

  • 1,2,4,5-Benzenetetrol: Forms stable hydrates and co-crystals with 2,5-dihydroxy-1,4-benzoquinone. Its hydrogen-bonded network enhances thermal stability in COFs .
  • 1,2,3,5-Benzenetetrol : Exhibits lower stability due to steric hindrance from adjacent hydroxyl groups (positions 2 and 3), limiting its utility in extended frameworks .

Q & A

Basic: What are the common synthetic routes for 1,2,4,5-Benzenetetrol derivatives?

A methodologically robust approach involves simultaneous substitution and reductive acetylation of 2,5-dihydroxy-1,4-benzoquinone using N-containing heterocycles (e.g., pyridine, acridine) in acetic anhydride. This yields tetraacetate derivatives like 3-(4-pyridyl)-1,2,4,5-benzenetetrol tetraacetate, characterized via 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, IR, and mass spectrometry . Intermediate complexes between amines and the quinone precursor are critical for mechanistic understanding.

Basic: How is the molecular structure of 1,2,4,5-Benzenetetrol characterized experimentally?

X-ray crystallography at 120 K reveals a triclinic P1P1 space group with four independent molecules per asymmetric unit. Key features include:

  • Hydrogen bonding networks : Each hydroxyl group acts as both donor and acceptor, forming cyclic patterns (e.g., OO\text{O}\cdots\text{O} distances: 2.67–2.76 Å).
  • π-π stacking : Unique interactions between aromatic rings (centroid distances: 3.45–3.57 Å) stabilize the crystal lattice .
    Complementary techniques like 1H^1 \text{H}-NMR (hydroxyl proton shifts at δ 8.9–9.2 ppm) and FT-IR (O-H stretching at 3200–3400 cm1^{-1}) validate solution-phase behavior .

Advanced: How is 1,2,4,5-Benzenetetrol utilized in the development of fluorescent sensors?

1,2,4,5-Benzenetetrol-based metal-organic frameworks (MOFs) function as dual-functional sensors for detecting Fe3+^{3+} and acetylacetone (acac) via fluorescence quenching. The ligand’s hydroxyl groups enable selective coordination to Fe3+^{3+}, while acac disrupts π-π interactions, altering emission profiles. Sensitivity thresholds reach micromolar levels, validated through Stern-Volmer analysis and naked-eye detection under UV light .

Advanced: What role does 1,2,4,5-Benzenetetrol play in the design of covalent organic frameworks (COFs)?

As a linear monomer, it bridges porphyrin-boronic acid units to form 2D COFs with square-shaped pores (~2.1 nm diameter). These frameworks exhibit high crystallinity (PXRD dd-spacing: 3.5–4.0 Å) and stability, enabling integration into field-effect transistors for gas sensing. In coordination polymers, it links hafnium/zirconium nodes to create microporous structures with water-adsorption capacities exceeding 200 cm3^3/g at 40% RH .

Advanced: How do intermolecular interactions influence the stability of 1,2,4,5-Benzenetetrol crystals?

The lattice stability arises from synergistic hydrogen bonding and π-π stacking:

  • Hydrogen bonds : Form cyclic motifs (e.g., O-HO\text{O-H}\cdots\text{O}) with angles >150°, creating a 3D network resistant to thermal disruption.
  • π-π interactions : Offset stacking minimizes steric hindrance while maximizing electronic delocalization, critical for applications in conductive materials.
    Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, correlating with hydrogen bond dissociation energies (~25–30 kJ/mol) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Benzenetetrol
Reactant of Route 2
1,2,3,4-Benzenetetrol

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